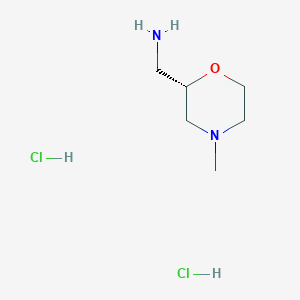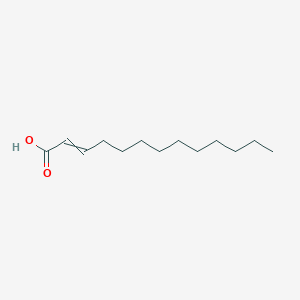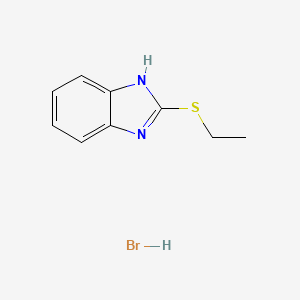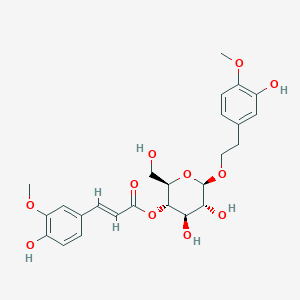
Desrhamnosylmartynoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desrhamnosylmartynoside is a useful research compound. Its molecular formula is C25H30O11 and its molecular weight is 506.4991. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biotechnological and Bioengineering Applications
Deep eutectic solvents (DES) have shown promise in the medical and biotechnological fields due to their unique properties such as low volatility, non-flammability, chemical and thermal stability, and high solubility. These characteristics make DESs particularly attractive for various applications, including as solvents in chemical, electrochemical, and biological sectors. The potential for DESs in biotechnology is substantial, provided their safety and low toxicity profiles are confirmed. This is crucial for their adoption in biological applications where the interaction with complex biological systems can be sensitive (Y. Mbous et al., 2017).
Polymer Science and Engineering
In polymer science and engineering, DESs have been identified as significant tools for green and sustainable technologies. Their application in polymer synthesis, extraction, modification, and the development of DES-polymer products highlights the versatile and eco-friendly nature of these solvents. The combination of DESs with polymers opens new avenues for the creation of 'greener' materials, emphasizing the need for further research in this field (A. Roda et al., 2019).
Applications in New Materials Production
The exploration of DESs in the production of new and sophisticated materials aligns with the pursuit of sustainable and eco-efficient processes. DESs stand out for their economic, practical, and environmental advantages, making them suitable for creating innovative materials. Their role in polymer, metal deposition, nanomaterial science, and sensing technologies underscores the breadth of their potential applications. The unique properties of DESs facilitate the development of novel materials, showcasing the transformative impact of these solvents in material science (L. I. Tomé et al., 2018).
Therapeutic and Amino Acid-Based Deep Eutectic Solvents
The design of therapeutic deep eutectic solvents (THEDES) and amino acid-based DES (AADES) highlights the innovative use of DESs in pharmaceuticals. These solvents have been developed to enhance drug efficacy and for the extraction of phytochemicals, among other applications. THEDES and AADES are particularly notable for their non-toxicity, recyclability, and biodegradability, representing a significant advancement in the formulation of greener chemicals for medical and biological applications (Md Sajjadur Rahman et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O11/c1-32-18-7-4-15(11-17(18)28)9-10-34-25-23(31)22(30)24(20(13-26)35-25)36-21(29)8-5-14-3-6-16(27)19(12-14)33-2/h3-8,11-12,20,22-28,30-31H,9-10,13H2,1-2H3/b8-5+/t20-,22-,23-,24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTDWUNTJMTTBI-PMTAATDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
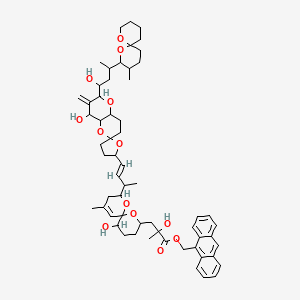



![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)
